

Application Notes and Protocols: Spectroscopic Analysis of 2-Amino-6-iodophenol

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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of **2-Amino-6-iodophenol**, a key intermediate in various synthetic applications. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides comprehensive protocols for obtaining this data.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **2-Amino-6-iodophenol**.

Table 1: ^1H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	d	1H	Ar-H
~6.7 - 6.9	t	1H	Ar-H
~6.5 - 6.7	d	1H	Ar-H
~4.5 - 5.5	br s	2H	-NH ₂
~9.0 - 10.0	br s	1H	-OH

Note: Chemical shifts are solvent-dependent. The broad signals for -NH₂ and -OH are due to proton exchange and may not always be observed or may shift significantly with concentration and temperature.

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)	Assignment
~150 - 155	C-OH
~140 - 145	C-NH ₂
~130 - 135	C-I
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~110 - 115	Ar-CH

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Medium	N-H bending
1500 - 1400	Strong	Aromatic C=C stretching
1300 - 1200	Strong	C-O stretching
1100 - 1000	Medium	C-N stretching
850 - 750	Strong	C-H out-of-plane bending
600 - 500	Medium	C-I stretching

Table 4: MS (Mass Spectrometry) Data

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
235	100	[M] ⁺ (Molecular Ion)
108	Variable	[M-I] ⁺
80	Variable	[M-I-CO] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Amino-6-iodophenol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Amino-6-iodophenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H NMR):

- Tune and shim the spectrometer for the specific probe and solvent.
- Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Use a spectral width of approximately 12-16 ppm.
- Set the relaxation delay to at least 1-2 seconds.

Data Acquisition (^{13}C NMR):

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Use a spectral width of approximately 200-220 ppm.
- A larger number of scans will be required compared to ^1H NMR (typically several hundred to thousands) to achieve adequate signal-to-noise.
- A relaxation delay of 2-5 seconds is recommended.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Identify and assign the peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-6-iodophenol**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2-Amino-6-iodophenol** onto the ATR crystal to completely cover the crystal surface.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing and Analysis:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=C, C-O, C-I).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-6-iodophenol**.

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

- For EI-MS (typically with GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- For ESI-MS (typically with LC-MS): Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate).

Data Acquisition:

- Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, separated, and then introduced into the MS. For LC-MS, the sample is

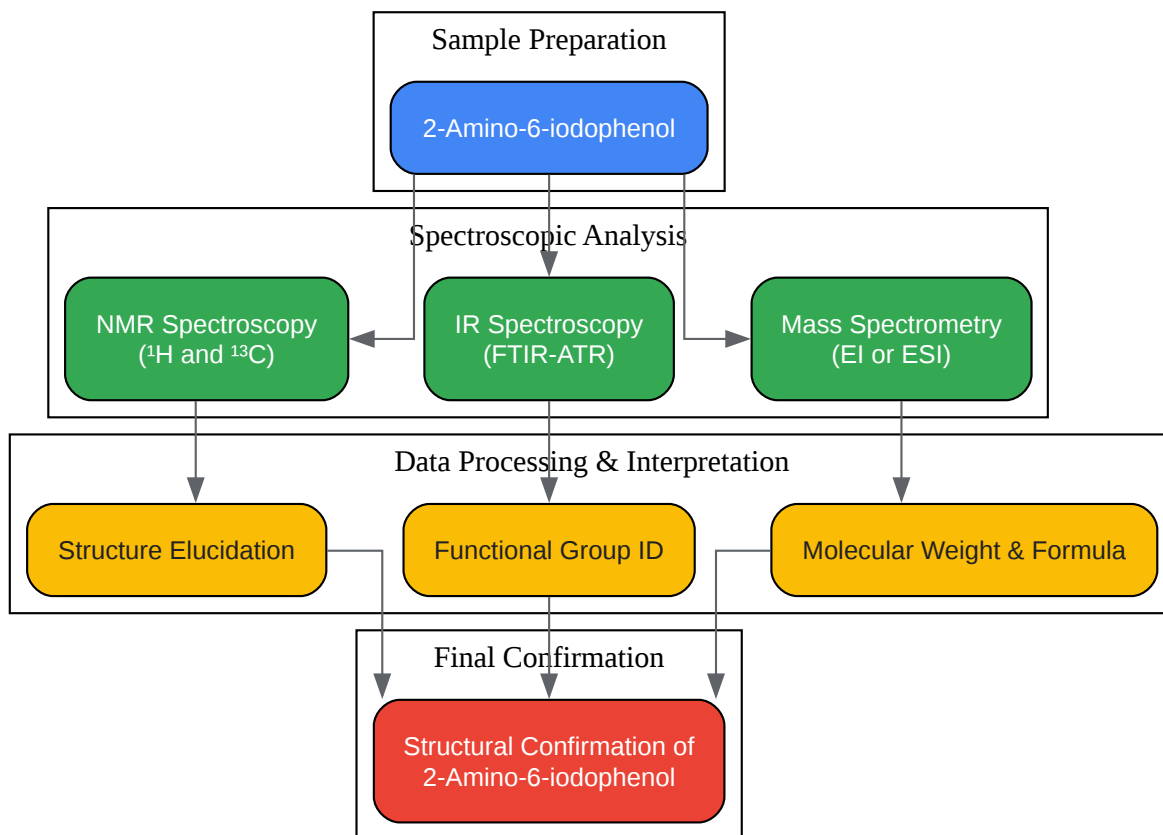
injected into the liquid chromatograph, separated, and then introduced into the MS. For direct infusion, the sample solution is directly infused into the ion source.

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound (235.02 g/mol for **2-Amino-6-iodophenol**).
- Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide additional structural information.

Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **2-Amino-6-iodophenol**.

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